2-[4-(Isoquinolin-5-ylmethyl)-1-methylpiperazin-2-yl]ethanol
Description
2-[4-(Isoquinolin-5-ylmethyl)-1-methylpiperazin-2-yl]ethanol is a complex organic compound that features both isoquinoline and piperazine moieties
Properties
IUPAC Name |
2-[4-(isoquinolin-5-ylmethyl)-1-methylpiperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-19-8-9-20(13-16(19)6-10-21)12-15-4-2-3-14-11-18-7-5-17(14)15/h2-5,7,11,16,21H,6,8-10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHMYRAISBOAKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1CCO)CC2=CC=CC3=C2C=CN=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Isoquinolin-5-ylmethyl)-1-methylpiperazin-2-yl]ethanol typically involves multi-step organic reactions. One common method includes the alkylation of isoquinoline derivatives with piperazine intermediates. The reaction conditions often involve the use of high-boiling solvents such as 1,2-dichlorobenzene or a mixture of dimethylformamide and 1,2-dichlorobenzene . The choice of solvent is crucial as it affects the solubility of the starting materials and the yield of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also incorporate catalytic hydrogenation steps to reduce any intermediate compounds and achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Isoquinolin-5-ylmethyl)-1-methylpiperazin-2-yl]ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline ketones, while reduction may produce piperazine alcohols.
Scientific Research Applications
2-[4-(Isoquinolin-5-ylmethyl)-1-methylpiperazin-2-yl]ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is investigated as a potential therapeutic agent for various diseases, including neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(Isoquinolin-5-ylmethyl)-1-methylpiperazin-2-yl]ethanol involves its interaction with specific molecular targets in the body. The isoquinoline moiety can interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to various pharmacological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline derivatives: Compounds like isoquinoline and its substituted derivatives share structural similarities.
Piperazine derivatives: Compounds such as 1-methylpiperazine and its analogs are structurally related.
Uniqueness
What sets 2-[4-(Isoquinolin-5-ylmethyl)-1-methylpiperazin-2-yl]ethanol apart is the combination of both isoquinoline and piperazine moieties in a single molecule. This unique structure allows it to exhibit a broader range of biological activities and makes it a versatile compound for various applications in research and industry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
